Bienvenue dans la boutique en ligne BenchChem!

Malvidin-3-(p-coumaryl)glucoside

Copigmentation Colour Chemistry Food Colorant

Malvidin-3-(p-coumaryl)glucoside (Mv3pCou) is a monoacylated anthocyanin belonging to the p-coumaroylated anthocyanin subclass, in which a p-coumaric acid moiety is esterified to the glucose at the 3-position of the malvidin aglycone. It is a major pigment in red grapes (Vitis vinifera) and the resulting wines, contributing to colour expression, copigmentation behaviour, and bioactive potential.

Molecular Formula C32H31O14
Molecular Weight 639.58
CAS No. 212205-33-9
Cat. No. B600564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalvidin-3-(p-coumaryl)glucoside
CAS212205-33-9
Molecular FormulaC32H31O14
Molecular Weight639.58
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malvidin-3-(p-coumaryl)glucoside (CAS 212205-33-9): Acylated Anthocyanin Reference Standard for Wine Chemistry and Bioactivity Research


Malvidin-3-(p-coumaryl)glucoside (Mv3pCou) is a monoacylated anthocyanin belonging to the p-coumaroylated anthocyanin subclass, in which a p-coumaric acid moiety is esterified to the glucose at the 3-position of the malvidin aglycone [1]. It is a major pigment in red grapes (Vitis vinifera) and the resulting wines, contributing to colour expression, copigmentation behaviour, and bioactive potential [2]. The compound exists in both cis- and trans-p-coumaroyl isomeric forms, which differ in spectral and stability properties [1]. With a molecular formula of C₃₂H₃₁O₁₄⁺ and a molar mass of 639.58 g·mol⁻¹, Mv3pCou serves as a critical analytical reference for anthocyanin profiling, wine authentication studies, and structure–activity relationship (SAR) investigations comparing acylated versus non‑acylated anthocyanins .

Why Malvidin-3-(p-coumaryl)glucoside Cannot Be Replaced by Malvidin-3-glucoside or Other Anthocyanin Analogs in Research and Industrial Applications


The p-coumaroyl acylation of malvidin-3-glucoside fundamentally alters the compound's physicochemical and biological behaviour in ways that cannot be predicted from the properties of the non-acylated parent molecule [1]. Acylation simultaneously modulates intermolecular self-association (with a direct impact on colour expression), lipophilic partitioning in membrane systems, and susceptibility to hydrolytic and oxidative degradation, yet the direction and magnitude of these changes are not uniform across different acyl groups (acetyl vs. p-coumaroyl vs. caffeoyl) [2]. For instance, while p-coumaroylation improves lipid peroxidation inhibitory capacity relative to malvidin-3-glucoside, it does not enhance DPPH radical scavenging — a gain of function that is specific to the caffeoyl derivative [1]. These divergent, matrix-dependent effects mean that substituting malvidin-3-glucoside or any other in-class anthocyanin for Mv3pCou would yield false conclusions in colour chemistry studies, antioxidant SAR investigations, wine authenticity profiling, or formulation development targeting specific bioactivities.

Quantitative Differentiation Evidence for Malvidin-3-(p-coumaryl)glucoside Against Closest Analogs


Copigmentation Colour Intensification with Rutin: 3.4‑Fold Greater Response than Malvidin-3-glucoside

When complexed with the flavonol glycoside rutin under conditions simulating grape juice, malvidin-3-p-coumarylglucoside (Mv3pCou) produced a maximum colour intensification of 490%, compared with only 145% for the non‑acylated malvidin-3-glucoside (Mv3glc) [1]. The tetrasubstituted malvidin-3-p-coumarylglucoside-5-glucoside yielded 500%, while the diglucoside malvidin-3,5-diglucoside reached 1000%, establishing a clear rank order driven by glycosylation pattern and acylation status [1].

Copigmentation Colour Chemistry Food Colorant Rutin Spectroscopy

Self-Association Behaviour: p-Coumaroyl Moiety Abolishes Self-Association-Driven Colour Enhancement Observed with Malvidin-3-glucoside

Malvidin-3-glucoside (Mv3glc) exhibits strong self‑association at wine pH (3.6) with a dimerisation constant KD = 3300 ± 300 M⁻¹, producing measurable colour enhancement [1]. In contrast, malvidin-3-(6-O-p-coumaryl)glucoside showed no colour enhancement under identical conditions, demonstrating that the p‑coumaroyl substituent sterically or electronically prevents self‑association [1]. This was further evidenced by circular dichroism: the CD spectrum of Mv3glc changed with concentration, whereas Mv3pCou exhibited no concentration‑dependent CD signal [1].

Self-association Wine Colour Thermodynamics Circular Dichroism Malvidin-3-glucoside

Lipid Peroxidation Inhibition in Liposomal Membranes: Acylated Forms Outperform Malvidin-3-glucoside

In a liposome membrane system, both malvidin-3-coumaroylglucoside (Mv3pCou) and malvidin-3-caffeoylglucoside inhibited lipid peroxidation significantly more than malvidin-3-glucoside (Mv3glc), as demonstrated by two independent readouts: oxygen consumption rate and conjugated diene formation [1]. Notably, this gain of function was not reflected in the DPPH radical‑scavenging assay, where only the caffeoyl derivative (20.2 μmol Trolox eq.) significantly outperformed Mv3glc (13.6 μmol Trolox eq.), while Mv3pCou showed no statistically significant DPPH difference [1]. The FRAP assay detected no significant differences among any of the derivatives [1].

Lipid Peroxidation Antioxidant Liposome Membrane Protection SAR

Port Wine Aging Kinetics: Malvidin-3-coumaroylglucoside Degrades Faster than Malvidin-3-glucoside but Slower than the Acetylated Analog

During 38‑month Port wine aging in oak barrels, all three major malvidin‑based anthocyanins followed first‑order degradation kinetics. Averaged across four wine batches, malvidin-3-coumaroylglucoside (mv‑coum) exhibited a degradation rate constant k ≈ −0.246 month⁻¹, approximately 34% faster than malvidin-3-glucoside (mv, k ≈ −0.184 month⁻¹) but 29% slower than malvidin-3-acetylglucoside (mv‑ac, k ≈ −0.275 month⁻¹) [1]. In Touriga Francesa wines, mv‑coum showed its closest parity with mv (k = −0.249 vs. −0.239 month⁻¹), whereas in Touriga Nacional 1, mv‑coum degraded nearly twice as fast as mv (k = −0.282 vs. −0.142 month⁻¹) [1].

Wine Aging Degradation Kinetics Port Wine First‑Order Kinetics Storage Stability

Resistance to Simulated Gastrointestinal Digestion: Malvidin-3-coumaroylglucoside Survives Pancreatic Conditions Unlike the Majority of Red Wine Anthocyanins

After in vitro simulation of gastric and pancreatic digestion of red wine, over 20 anthocyanins were initially identified, but only five anthocyanins were detectable in both the IN (serum‑available) and OUT (colon‑available) fractions post‑pancreatic digestion: malvidin-3-O-glucoside and the vitisin A adducts of malvidin-3-O-glucoside, malvidin-3-O-acetylglucoside, malvidin-3-O-coumaroylglucoside, and peonidin-3-O-glucoside [1]. Malvidin-3-O-glucoside was recovered at only 0.2% (IN) and 0.9% (OUT), while the vitisin A derivatives demonstrated substantially greater pancreatic stability [1]. The survival of the coumaroylated vitisin A adduct through full digestion indicates that the p‑coumaroyl‑bearing anthocyanin skeleton can persist to the colon, where microbial metabolism may generate bioactive phenolic acids [1].

Bioavailability In Vitro Digestion Pancreatic Stability Anthocyanin Recovery Colon‑Available Fraction

High-Impact Research and Industrial Application Scenarios for Malvidin-3-(p-coumaryl)glucoside


Wine Authenticity, Varietal Fingerprinting, and Ageing Marker Quantification

Mv3pCou is a chemotaxonomic marker for Vitis vinifera red cultivars and a key analyte in wine authentication protocols. Its unique degradation kinetics in barrel‑aged wines — degrading faster than Mv3glc but slower than Mv3acglc — make it an essential calibrant for modelling anthocyanin evolution during ageing [1]. The compound's distinct cis‑ and trans‑isomeric forms further enable photoisomerisation studies relevant to bottle‑ageing under light exposure [2].

Structure–Activity Relationship (SAR) Studies on Acylated Anthocyanin Bioactivities

Because Mv3pCou displays a divergent antioxidant profile — superior to Mv3glc in membrane‑context lipid peroxidation assays but equivalent in DPPH — it serves as a critical test compound for dissecting the contribution of the p‑coumaroyl moiety to bioactivity independently of radical‑scavenging electron‑transfer mechanisms [3]. It is equally valuable in cancer cell antiproliferative SAR panels, where acylated and non‑acylated malvidin derivatives often exhibit different potency rank orders depending on cell line and incubation time [4].

Natural Food Colorant Formulation and Copigmentation Optimisation

The 3.4‑fold superiority of Mv3pCou over Mv3glc in rutin‑mediated copigmentation colour intensification makes it a preferred candidate for developing high‑intensity natural colourant systems [5]. Formulators can exploit this property to achieve target colour strength at lower anthocyanin loading, reducing ingredient cost. However, the demonstrated inability of Mv3pCou to self‑associate means that colour strategies relying on self‑association (relevant for young red wine colour) must use Mv3glc instead [6].

In Vitro Digestion Model Validation and Colonic Metabolite Tracing

As one of only five anthocyanin species that survive complete simulated gastric‑plus‑pancreatic digestion from a complex red wine matrix, Mv3pCou (and its vitisin A adduct) is a mandatory reference standard for validating in vitro gastrointestinal models intended to study anthocyanin bioaccessibility and colonic delivery [7]. Its inclusion ensures that model systems faithfully recapitulate the differential stability of acylated vs. non‑acylated forms.

Quote Request

Request a Quote for Malvidin-3-(p-coumaryl)glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.